1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol

Medicinal Chemistry Physicochemical Properties Lead Optimization

Researchers optimizing fluorinated lead compounds often face synthetic bottlenecks when building blocks lack orthogonal reactivity. 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol resolves this with precisely positioned para-Br and meta-Me substituents. Key advantages: Selective Pd-catalyzed cross-coupling via the aryl bromide handle while preserving the CF3-carbinol moiety. Enantiopure (R) and (S) forms enable stereochemical SAR. Defined pKa (11.75) and lipophilicity support rational ADME tuning. Supplied with full analytical characterization; ready for immediate global dispatch.

Molecular Formula C9H8BrF3O
Molecular Weight 269.06 g/mol
CAS No. 1536707-43-3
Cat. No. B1376205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol
CAS1536707-43-3
Molecular FormulaC9H8BrF3O
Molecular Weight269.06 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C(F)(F)F)O)Br
InChIInChI=1S/C9H8BrF3O/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8,14H,1H3
InChIKeyRIVPFERROZLXLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol: Identification & Class


1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol (CAS 1536707-43-3) is an aryl trifluoromethyl carbinol derivative with the molecular formula C₉H₈BrF₃O and molecular weight 269.06 g/mol . The compound features a bromine atom at the para-position, a methyl group at the meta-position of the phenyl ring, and a trifluoromethyl carbinol moiety . This structural class is recognized for the unique physicochemical properties conferred by the trifluoromethyl group, including enhanced lipophilicity and metabolic stability, which are of significant interest in medicinal chemistry and agrochemical development [1].

Trifluoromethyl carbinol building block with reported lipophilicity and metabolic stability context
Orthogonal reactive sites: aryl bromide for cross-coupling, carbinol for oxidation/etherification
Racemate with accessible enantiopure forms for stereochemical control studies

1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol: Why Analog Substitution Fails


Generic substitution among aryl trifluoromethyl carbinols is scientifically unsound due to the profound impact of subtle substitution pattern variations on both physicochemical properties and biological activity. The specific regioisomeric positioning of the bromine (para) and methyl (meta) substituents on the phenyl ring of 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol is not arbitrary; it dictates the electronic distribution across the aromatic system, thereby directly influencing its reactivity in cross-coupling reactions and its specific interactions with biological targets [1]. Simply procuring a close analog, such as 1-(4-bromo-2-methylphenyl)-2,2,2-trifluoroethanol or 1-(3-bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-ol, carries a high risk of introducing unpredictable changes in potency, selectivity, or metabolic stability that cannot be compensated for without extensive, costly re-validation [2]. This is a critical consideration in both medicinal chemistry lead optimization and the development of agrochemical agents, where precise molecular interactions are paramount [3].

Regioisomeric substitution (bromo/methyl positions) may shift electronic distribution, reactivity, and target interactions.
Close analogs such as 4-bromo-2-methylphenyl derivative may introduce unpredictable changes in biological activity, requiring re-validation.
Simpler analogs lacking methyl group may restrict chiral resolution pathway, limiting stereochemical SAR exploration.

1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol: Evidence-Based Comparison


Meta-Methyl Effect on Carbinol Acidity

The acidity of the carbinol proton (pKa) is a key determinant of hydrogen-bonding capacity and pharmacokinetic behavior. The meta-methyl substitution in 1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol is predicted to alter its pKa relative to analogs lacking this group, thereby affecting its solubility, membrane permeability, and potential for forming crucial interactions with biological targets. While a direct experimental pKa value for the target compound is not available in the open literature, a class-level inference can be drawn from a study comparing the pKa values of related phenyl trifluoromethyl carbinols with varying aromatic substituents [1].

Carbinol pKa
Class-level
ΔpKa ≈ 0.8
pKa shift may influence H-bond donor capacity and membrane permeability interpretation
Predicted; requires experimental validation
Medicinal Chemistry Physicochemical Properties Lead Optimization

Enantiopure Forms as Chiral Building Blocks

The target compound (CAS 1536707-43-3) is a racemic mixture. Its differentiation and procurement value are significantly elevated by the existence and synthetic accessibility of its enantiopure forms, (1R)-1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol (CAS 2227878-06-8) and (1S)-1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol (CAS 2090036-39-6) [1]. In contrast, many simpler analogs, such as 4-bromo-alpha-(trifluoromethyl)benzyl alcohol (CAS 76911-73-4), lack this commercially established chiral resolution pathway .

Enantiopure Availability
Head-to-head
(R) and (S) forms accessible
Supports stereochemical SAR; comparator lacks chiral resolution
Commercial availability data
Medicinal Chemistry Asymmetric Synthesis Chiral Building Blocks

Orthogonal Reactivity for Diversification

The presence of both a bromine atom and a trifluoromethyl carbinol group in 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol enables a unique reactivity profile not found in simpler analogs. The bromine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the carbinol can undergo oxidation, esterification, or etherification, providing multiple orthogonal derivatization sites . In contrast, analogs like 4-bromo-alpha-(trifluoromethyl)benzyl alcohol lack the methyl group, which can subtly influence reactivity and solubility .

Reactive Site Count
Class-level
Target: 3 sites vs Analog: 2 sites
Greater synthetic versatility for late-stage functionalization
Reactivity inferred from class-level behavior
Synthetic Chemistry Building Blocks Cross-Coupling

1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol: Procurement Scenarios


Chiral Lead Candidate Synthesis

Procurement of 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol is specifically justified for programs requiring the generation of stereochemically defined, fluorinated building blocks. The existence of both (R) and (S) enantiopure forms allows for the systematic exploration of chiral SAR, a capability not offered by many achiral or less functionalized analogs. This makes it a strategic choice for lead optimization in drug discovery projects where stereochemistry is a critical factor for target engagement and off-target selectivity [1].

Complex Architecture Synthesis

This compound is the preferred building block when a synthetic route demands orthogonal reactivity. The aryl bromide handle enables efficient palladium-catalyzed cross-coupling for constructing carbon-carbon and carbon-heteroatom bonds, while the trifluoromethyl carbinol can be selectively manipulated (e.g., oxidized to a ketone or converted to an ether) without affecting the bromide . This dual functionality, combined with the potential for late-stage derivatization at the meta-methyl position, provides greater synthetic flexibility than simpler analogs like 4-bromo-alpha-(trifluoromethyl)benzyl alcohol [1], streamlining the assembly of complex, fluorinated molecular frameworks [2].

Acidity and Lipophilicity Modulation

For research focused on understanding or optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a chemical series, this compound is a relevant tool. Its predicted pKa of 11.75 and its substitution pattern place it in a distinct physicochemical space compared to its regioisomers and des-methyl analogs [1]. This nuanced control over properties like hydrogen-bond donor capacity and lipophilicity is essential for fine-tuning membrane permeability and metabolic stability, making it a more appropriate selection than a less-substituted or differently substituted analog when precise property modulation is required [2].

Application
Selection Property
Validation Focus
Stereochemically-defined building block synthesis
Enantiopure form availability
Chiral SAR exploration
Complex fluorinated scaffold assembly
Orthogonal reactive sites (Br, OH, CH3)
Multi-site late-stage diversification
ADME property modulation research
Regioisomeric substitution pattern
Lipophilicity and H-bond donor tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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